

# The Role of AC710 Mesylate (Quizartinib) in Acute Myeloid Leukemia: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AC710 Mesylate

Cat. No.: B1505934

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients, approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] **AC710 Mesylate**, also known as Quizartinib, is a highly potent and selective second-generation FLT3 inhibitor that has demonstrated significant clinical efficacy in this patient population. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to the use of Quizartinib in the treatment of FLT3-ITD positive AML.

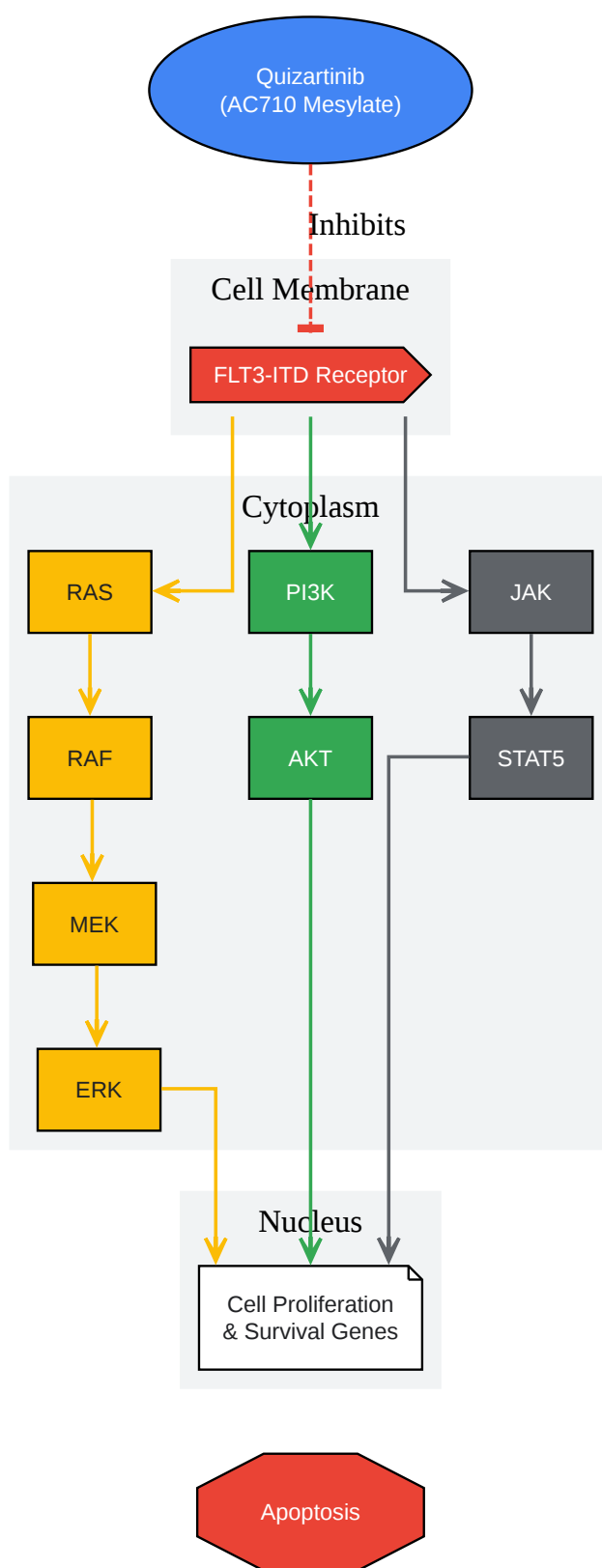
## Introduction to AC710 Mesylate (Quizartinib)

Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation, multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement in targeted therapy for AML, offering a new therapeutic option for a patient population with a high unmet medical need.[1][2]

## Mechanism of Action

Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor, thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3 signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]

#### Signaling Pathway of FLT3 Inhibition by Quizartinib



[Click to download full resolution via product page](#)

Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.

## Quantitative Preclinical Data

### Kinase Selectivity Profile

Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886 bind with high affinity to FLT3.[\[7\]](#)[\[8\]](#)

Kinase	Quizartinib Kd (nM)	AC886 Kd (nM)	Midostaurin Kd (nM)	Gilteritinib Kd (nM)	Sorafenib Kd (nM)
FLT3	3.3	1.1	7.9	1.0	5.9
KIT	4.8	<1	-	-	-
PDGFR $\alpha$	>100	>100	<1	-	-
MEK5	>100	>100	<1	-	-
ULK2	>100	>100	<1	-	-
ALK	>100	>100	-	<1	-

Data sourced  
from a kinase  
selectivity  
profiling  
study.[\[7\]](#)

## In Vitro Cellular Activity

Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML cell lines harboring the FLT3-ITD mutation.[\[3\]](#)[\[7\]](#)

Cell Line	FLT3 Mutation	Quizartinib IC50 (nM) - Cell Viability	Quizartinib IC50 (nM) - FLT3 Phosphorylation
MV4-11	FLT3-ITD	0.40	0.50
MOLM-13	FLT3-ITD	0.89	-
MOLM-14	FLT3-ITD	0.73	-
RS4;11	FLT3-WT	-	4.2

IC50 values for cell viability and FLT3 phosphorylation inhibition.[7][9]

## Clinical Efficacy: The QuANTUM-First Trial

The QuANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study that evaluated the efficacy and safety of Quizartinib in combination with standard induction and consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10] [11]

Outcome Measure	Quizartinib + Chemotherapy (n=268)	Placebo + Chemotherapy (n=271)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (months)	31.9	15.1	0.776 (0.615 - 0.979)	0.0324
Complete Remission (CR) Rate	55%	55%	-	-
Median Duration of CR (months)	38.6	12.4	-	-
Composite Complete Remission (CRc) Rate	71.6%	64.9%	-	-
Key efficacy outcomes from the QuANTUM-First trial. <a href="#">[10]</a>				

## Experimental Protocols

### In Vitro Kinase Assays

Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.

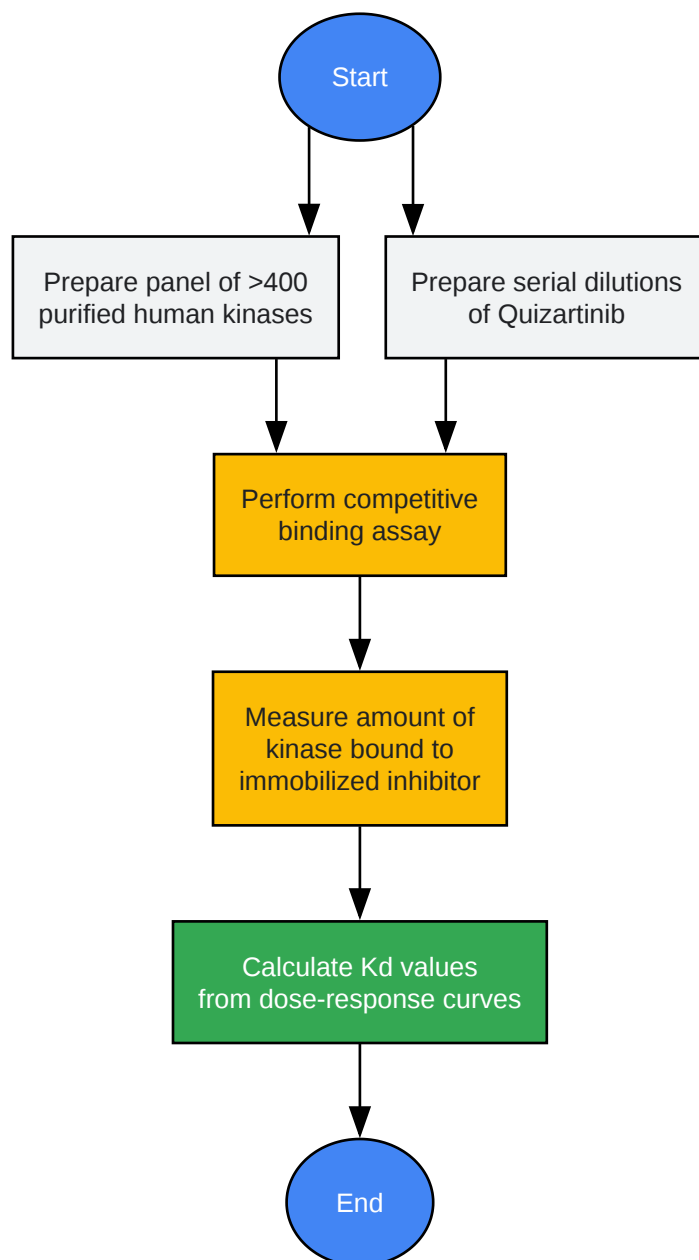
Methodology:

- **Kinase Panel Screening:** A competitive binding assay is performed using a panel of over 400 purified human kinases.
- **Test Compound:** Quizartinib is serially diluted to a range of concentrations.
- **Assay Principle:** The assay measures the ability of the test compound to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The

amount of kinase bound to the immobilized inhibitor is measured.

- Data Analysis: The  $K_d$  values are calculated from the dose-response curves.

#### Experimental Workflow for Kinase Selectivity Profiling



[Click to download full resolution via product page](#)

Caption: Workflow for determining the kinase selectivity of Quizartinib.

## Cell-Based Assays

**Objective:** To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML cell lines.

**Methodology:**

- **Cell Culture:** FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
- **Cell Viability Assay (MTT):**
  - Cells are seeded in 96-well plates and treated with increasing concentrations of Quizartinib for 72 hours.
  - MTT reagent is added, and after incubation, the formazan product is solubilized.
  - Absorbance is measured at 570 nm, and IC50 values are calculated.[\[12\]](#)
- **Western Blotting for FLT3 Phosphorylation:**
  - Cells are treated with Quizartinib for a specified time (e.g., 2 hours).
  - Cell lysates are prepared, and protein concentration is determined.
  - Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-FLT3 and total FLT3.
  - Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[\[13\]](#)[\[14\]](#)  
[\[15\]](#)

## In Vivo Xenograft Models

**Objective:** To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of AML.



#### Methodology:

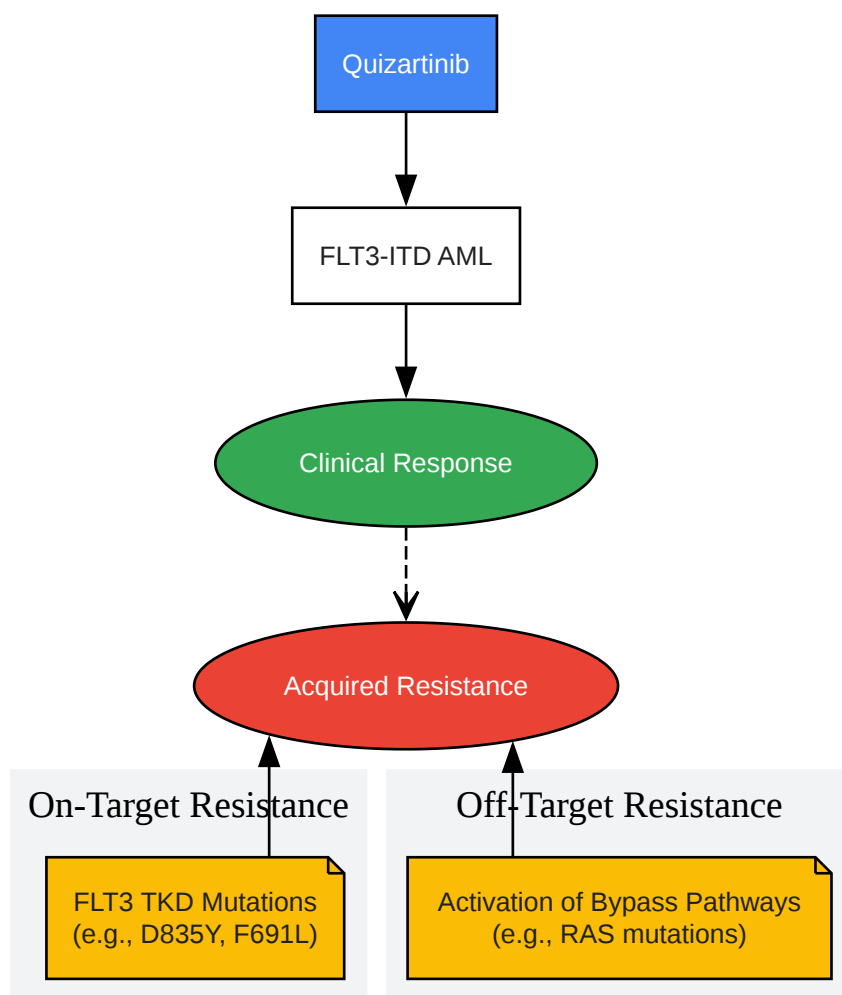
- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.
- Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or intravenously into the mice.
- Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib administered orally at specified doses and schedules (e.g., once daily).[\[2\]](#)[\[16\]](#)[\[17\]](#)
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised and weighed. Survival of the animals is also monitored.[\[16\]](#)[\[17\]](#)

## Mechanisms of Resistance

Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:

- On-Target (FLT3-dependent) Resistance:
  - Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.[\[18\]](#)
- Off-Target (FLT3-independent) Resistance:
  - Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[\[5\]](#)

#### Logical Relationship of Quizartinib Resistance Mechanisms



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quizartinib is a good option for AML patients with FLT3-ITD mutations [the-innovation.org]
- 2. Quizartinib (AC220): a promising option for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. igg-light-chain-variable-region.com [igg-light-chain-variable-region.com]

- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quizartinib for the treatment of FLT3/ITD acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. selleckchem.com [selleckchem.com]
- 10. daiichisankyo.com [daiichisankyo.com]
- 11. Quizartinib plus chemotherapy in newly diagnosed patients with FLT3-internal-tandem-duplication-positive acute myeloid leukaemia (QuANTUM-First): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 "Gatekeeper" F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of AC710 Mesylate (Quizartinib) in Acute Myeloid Leukemia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1505934#ac710-mesylate-role-in-acute-myeloid-leukemia]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)